molecular formula C25H20ClN5O2S B2891272 2-({5-[2-(4-Chlorophenyl)quinolin-4-YL]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(1-cyanocyclopentyl)acetamide CAS No. 920931-62-0

2-({5-[2-(4-Chlorophenyl)quinolin-4-YL]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2891272
CAS No.: 920931-62-0
M. Wt: 489.98
InChI Key: NVPUZRQSEBWLTG-UHFFFAOYSA-N
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Description

2-({5-[2-(4-Chlorophenyl)quinolin-4-YL]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(1-cyanocyclopentyl)acetamide is a complex organic compound that features a quinoline core, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(4-Chlorophenyl)quinolin-4-YL]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(1-cyanocyclopentyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the sulfanyl group. The final step involves the acylation of the compound with N-(1-cyanocyclopentyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core and oxadiazole ring are known to interact with biological macromolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Oxadiazole Derivatives: Compounds like furazolidone, which is used as an antimicrobial agent.

Uniqueness

What sets 2-({5-[2-(4-Chlorophenyl)quinolin-4-YL]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-(1-cyanocyclopentyl)acetamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both a quinoline core and an oxadiazole ring in a single molecule is relatively rare and may offer synergistic effects in its applications.

Properties

IUPAC Name

2-[[5-[2-(4-chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O2S/c26-17-9-7-16(8-10-17)21-13-19(18-5-1-2-6-20(18)28-21)23-30-31-24(33-23)34-14-22(32)29-25(15-27)11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPUZRQSEBWLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CSC2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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